molecular formula C11H9F2NO2 B13123326 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B13123326
M. Wt: 225.19 g/mol
InChI Key: KOJZRWHHPUKAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Chemical Reactions Analysis

6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

6-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9F2NO2/c1-2-6-7(12)3-5-4-8(11(15)16)14-10(5)9(6)13/h3-4,14H,2H2,1H3,(H,15,16)

InChI Key

KOJZRWHHPUKAPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=C(NC2=C1F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.